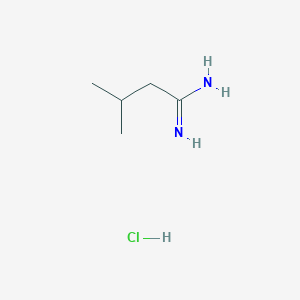

3-Methylbutanimidamide hydrochloride

説明

General Overview of Imidamide Chemistry in Contemporary Research

Imidamides, and the broader class of amidines to which they belong, are characterized by the R-C(=NH)NH2 functional group. Their chemistry is a subject of ongoing research due to their utility in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active molecules. mdpi.comopenmedicinalchemistryjournal.com Contemporary research often focuses on the development of novel synthetic methodologies for the preparation of imidamides and their subsequent elaboration into more complex structures. These methods include the addition of amines to nitriles, a process that can be facilitated by various catalysts. nih.gov

Furthermore, imidamide derivatives have been investigated for their potential as inhibitors of various enzymes, such as nitric oxide synthase, highlighting their importance in medicinal chemistry. nih.gov The ability of the imidamide moiety to engage in specific binding interactions with biological targets makes it an attractive scaffold for drug design.

Positioning of 3-Methylbutanimidamide (B1624003) Hydrochloride within Advanced Chemical Studies

3-Methylbutanimidamide hydrochloride, with the chemical formula C5H13ClN2, is an aliphatic imidamide hydrochloride. Within the landscape of advanced chemical studies, it is primarily regarded as a synthetic building block or synthon. mdpi.com Organic building blocks are fundamental components used in the modular assembly of more complex molecules, playing a crucial role in medicinal chemistry, organic synthesis, and materials science. The isobutyl group in this compound provides a simple aliphatic side chain, which can be desirable in the synthesis of molecules where this structural feature is required.

Its hydrochloride form suggests that it is prepared and handled as a stable salt, which is a common practice for amine-containing compounds to improve their shelf-life and ease of use in synthesis. mdpi.com The presence of the reactive imidamide group allows for its incorporation into larger molecules through various chemical reactions.

Research Trajectories and Scholarly Objectives for this compound

The scholarly objectives for a compound like this compound are generally tied to its application as a synthetic intermediate. Key research trajectories include:

Synthesis of Heterocyclic Compounds: A primary research direction is the use of this compound in the synthesis of various heterocyclic systems. Imidamides are known precursors to heterocycles such as imidazoles, pyrimidines, and triazines, which are core structures in many pharmaceuticals. mdpi.comnih.gov The reaction of the imidamide with bifunctional reagents can lead to the formation of these ring systems.

Medicinal Chemistry Applications: As a building block, this compound can be used to synthesize libraries of new chemical entities for biological screening. The isobutyl motif could be incorporated into potential drug candidates to probe the hydrophobic binding pockets of target proteins. Research in this area would focus on synthesizing derivatives and evaluating their biological activity. nih.gov

Development of Novel Synthetic Methodologies: Scholarly work may also involve the development of new synthetic methods that utilize this compound as a substrate. This could include new catalytic systems for its reactions or its use in multicomponent reactions to build molecular complexity in a single step.

The overarching goal of research involving this compound is to leverage its chemical reactivity to access novel and potentially useful molecules for a variety of applications, from medicine to materials science.

Chemical Data for this compound

| Property | Value |

| CAS Number | 57297-27-5 |

| Molecular Formula | C5H13ClN2 |

| Molecular Weight | 136.62 g/mol |

| Canonical SMILES | CC(C)CC(=N)N.Cl |

| InChI Key | NWMAYMXDONWXTE-UHFFFAOYSA-N |

Structure

3D Structure of Parent

特性

IUPAC Name |

3-methylbutanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMBJSDZFDGMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596966 | |

| Record name | 3-Methylbutanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57297-27-5 | |

| Record name | Butanimidamide, 3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57297-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbutanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylbutanimidamide Hydrochloride

Primary Synthetic Routes and Reaction Mechanisms

The formation of 3-Methylbutanimidamide (B1624003) hydrochloride can be achieved through a key reaction involving the condensation of an amide with a hydroxylamine (B1172632) salt. This section details this specific pathway and the parameters that govern its efficiency.

A primary route for the synthesis of 3-Methylbutanimidamide hydrochloride involves the reaction of 2-Methylbutanamide with hydroxylamine hydrochloride. This reaction is a type of condensation reaction where the amide functionality is converted to an imidamide. While hydroxylamine is known to react with amides, often leading to hydroxamic acids or participating in transamidation reactions, specific conditions can favor the formation of the desired N-hydroxyimidamide, which can then be isolated as its hydrochloride salt. thieme-connect.comrsc.orgdatapdf.comresearchgate.net

Reactants: 2-Methylbutanamide and Hydroxylamine Hydrochloride

Product: 3-Methyl-N-hydroxybutanimidamide hydrochloride

The reaction mechanism is thought to proceed through a tetrahedral intermediate. The acidic medium facilitates the protonation of the amide carbonyl group, making it more susceptible to nucleophilic attack by hydroxylamine. The resulting intermediate then eliminates a molecule of water to yield the imidamide.

A plausible, though less direct, route mentioned in the literature for similar structures involves the Pinner reaction, which starts from a nitrile (isovaleronitrile in this case) and an alcohol in the presence of hydrogen chloride gas to form an imidate hydrochloride. researchgate.net This imidate can then be reacted with an amine to form the corresponding amidine hydrochloride. google.com However, the focus here remains on the amide-based synthesis.

The successful synthesis of this compound is highly dependent on the careful control of reaction parameters, primarily temperature and pH.

Temperature: The reaction temperature influences both the rate of reaction and the formation of by-products. Generally, heating is required to drive the condensation and dehydration steps. However, excessive temperatures can lead to decomposition of the reactants or the desired product. An optimal temperature range must be experimentally determined to maximize the yield of the imidamide while minimizing degradation.

pH: The pH of the reaction medium is a critical factor. An acidic environment is necessary to protonate the amide and facilitate the nucleophilic attack. Hydroxylamine hydrochloride itself provides an acidic medium. However, the pH must be controlled, as highly acidic conditions can lead to the hydrolysis of the amide starting material or the imidamide product. datapdf.com Conversely, a pH that is too high would deprotonate the hydroxylamine, reducing its reactivity as a salt and potentially favoring other reaction pathways. The optimal pH is typically in the slightly acidic range.

| Parameter | Optimal Range/Condition | Rationale |

| Temperature | 40-80 °C (estimated) | To provide sufficient energy for condensation while avoiding degradation of reactants and products. |

| pH | 4-6 (estimated) | To ensure protonation of the amide carbonyl while preventing hydrolysis of the amide or product. |

| Solvent | Aprotic solvent (e.g., Dichloromethane, Toluene) | To dissolve reactants and facilitate the reaction without participating in it. |

| Reaction Time | 4-24 hours (estimated) | To allow the reaction to proceed to completion, monitored by techniques like TLC or HPLC. |

Advanced Separation and Purification Techniques

Following the synthesis, the crude product mixture contains the desired this compound along with unreacted starting materials, by-products, and reagents. Therefore, robust separation and purification techniques are essential to isolate the compound in high purity.

Crystallization is a primary and highly effective method for purifying solid organic compounds like this compound. nih.gov The process relies on the principle that the desired compound and impurities have different solubilities in a given solvent or solvent system.

A typical recrystallization procedure would involve:

Dissolving the crude product in a minimal amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, which causes the solubility of the this compound to decrease, leading to the formation of crystals.

Isolating the purified crystals by filtration and washing them with a small amount of cold solvent to remove any remaining impurities.

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For hydrochloride salts, polar solvents or mixtures are often employed.

| Solvent System | Rationale |

| Ethanol/Water | Good solubility at high temperatures, poor at low temperatures for many hydrochloride salts. |

| Isopropanol/Ethyl Acetate (B1210297) | Isopropanol dissolves the salt, and the addition of a less polar solvent like ethyl acetate can induce crystallization. |

| Methanol/Diethyl Ether | Similar to the isopropanol/ethyl acetate system, where ether acts as an anti-solvent. |

Chromatography is another powerful technique for the purification of chemical compounds, particularly when crystallization is not effective or for isolating minor components. sphinxsai.com

Column Chromatography: This technique involves passing a solution of the crude product through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. sphinxsai.com An eluent (solvent or solvent mixture) is then passed through the column, and the different components of the mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the eluent. For a polar compound like an imidamide hydrochloride, a polar stationary phase like silica gel would be used with a moderately polar eluent system.

| Stationary Phase | Eluent System (example) | Principle |

| Silica Gel | Dichloromethane/Methanol gradient | The more polar components (like the hydrochloride salt) will adhere more strongly to the polar silica gel and elute later with a more polar solvent mixture. |

| Reverse-Phase Silica (C18) | Water/Acetonitrile with a buffer | The non-polar stationary phase retains less polar compounds more strongly. The polar imidamide hydrochloride would elute earlier. |

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on an analytical or small preparative scale, HPLC is the method of choice. It operates on the same principles as column chromatography but uses high pressure to force the eluent through a column with smaller particle sizes, resulting in much higher resolution and faster separation times.

Scalability Considerations for Research and Industrial Production

The transition of a synthetic procedure from a laboratory research scale to industrial production presents several challenges that need to be addressed. researchgate.netcatrin.comresearchgate.net

Key Considerations for Scaling Up the Synthesis of this compound:

Reagent Cost and Availability: For industrial production, the starting materials (2-Methylbutanamide and hydroxylamine hydrochloride) must be readily available in large quantities and at a low cost.

Reaction Conditions: The reaction conditions must be safe and manageable on a large scale. This includes managing heat transfer from exothermic reactions, controlling pressure, and using non-toxic and environmentally friendly solvents where possible. researchgate.net

Work-up and Purification: The purification methods must be efficient and scalable. While chromatography is excellent for lab-scale purification, it can be expensive and cumbersome for large-scale production. Industrial-scale purification often relies on crystallization, distillation, or extraction.

Waste Management: The environmental impact of the synthesis is a major concern. The process should be designed to minimize waste generation, and any waste produced must be handled and disposed of safely and responsibly.

Process Safety: A thorough risk assessment is necessary to identify and mitigate any potential hazards associated with the large-scale handling of chemicals and the execution of the reaction.

| Factor | Laboratory Scale | Industrial Scale |

| Batch Size | Milligrams to grams | Kilograms to tons |

| Purification | Chromatography (TLC, Column), Recrystallization | Primarily Recrystallization, Distillation, Extraction |

| Solvent Choice | Based on optimal separation | Based on cost, safety, environmental impact, and ease of recovery |

| Safety | Fume hood, personal protective equipment | Process hazard analysis, engineered safety controls |

Synthesis and Research on Derivatives and Analogs of 3 Methylbutanimidamide Hydrochloride

Design and Synthesis of N'-Hydroxy Imidamide Derivatives (e.g., (1Z)-N'-Hydroxy-2-methylbutanimidamide hydrochloride)

The introduction of an N'-hydroxy group to the imidamide scaffold is a key synthetic strategy for creating derivatives with altered electronic and binding properties. The synthesis of N'-hydroxy imidamide derivatives, such as (1Z)-N'-Hydroxy-2-methylbutanimidamide hydrochloride, often involves the reaction of a corresponding nitrile with hydroxylamine (B1172632).

A general approach for the preparation of N-hydroxyguanidines, which share a structural resemblance to N'-hydroxy imidamide derivatives, involves the reaction of various hydroxylamines with reagents like di(benzotriazol-1-yl)methanimine. nih.gov This methodology highlights the utility of activated precursors in facilitating the formation of the N-hydroxyguanidine core. nih.gov Similarly, N-hydroxyindoles can be synthesized through a base-mediated cyclization of specific nitroaryl compounds, demonstrating another route to N-hydroxy heterocyclic systems. nih.gov

While a direct synthetic route for (1Z)-N'-Hydroxy-2-methylbutanimidamide hydrochloride is not extensively detailed in the provided search results, the synthesis of a related compound, (1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide, is noted. chemicalbook.com The synthesis of such compounds typically proceeds by reacting the corresponding imidate or thioimidate with hydroxylamine hydrochloride. The general reaction scheme involves the nucleophilic attack of hydroxylamine on the electrophilic carbon of the imidate functionality, followed by elimination of an alcohol or thiol. The resulting N'-hydroxy imidamide can then be isolated as its hydrochloride salt to improve stability and handling.

Table 1: Synthetic Approaches to N'-Hydroxy Derivatives

| Derivative Type | General Synthetic Strategy | Key Reagents |

|---|---|---|

| N'-Hydroxy Imidamides | Reaction of nitriles or imidates with hydroxylamine | Nitrile, Hydroxylamine HCl, Base |

| N-Hydroxyguanidines | Reaction with activated methanimine (B1209239) derivatives | Hydroxylamines, di(benzotriazol-1-yl)methanimine |

Functionalization at the Imidamide Nitrogen: N-Substitution Strategies (e.g., N-(4-chlorophenyl)-3-methylbutanimidamide)

Functionalization at the imidamide nitrogen through N-substitution is a common strategy to explore the impact of different substituents on the molecule's properties. The synthesis of N-substituted imidamide derivatives, such as N-(4-chlorophenyl)-3-methylbutanimidamide, can be achieved through several synthetic routes.

One common method involves the reaction of an imidoyl chloride with a primary amine. For the synthesis of N-(4-chlorophenyl)-3-methylbutanimidamide, 3-methylbutanimidoyl chloride would be reacted with 4-chloroaniline. Alternatively, the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate, can be adapted. The resulting imidate can then be treated with the desired amine to yield the N-substituted imidamide.

Research on related structures provides insights into these synthetic strategies. For instance, the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles involves a three-component reaction where one of the starting materials is 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, highlighting the incorporation of the N-(4-chlorophenyl) moiety. nih.gov Another example is the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, which demonstrates the formation of an amide bond to an N-substituted phenyl ring. researchgate.net Furthermore, the synthesis of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives starts from 4-chlorobenzoic acid, showcasing the versatility of incorporating the 4-chlorophenyl group into various heterocyclic systems. nih.gov

Table 2: Examples of N-Substituted Derivatives and Their Synthesis

| Compound | Synthetic Approach | Starting Materials |

|---|---|---|

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Three-component reaction | Aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, Malononitrile |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Multi-step synthesis | Relevant substituted benzoic acid and aniline |

Structural Modifications on the Alkyl Chain: Fluoro-Substituted Analogs (e.g., 4,4,4-trifluoro-3-methylbutanimidamide)

The introduction of fluorine atoms into the alkyl chain of 3-methylbutanimidamide (B1624003) can significantly alter its electronic properties, lipophilicity, and metabolic stability. The synthesis of fluoro-substituted analogs, such as 4,4,4-trifluoro-3-methylbutanimidamide, requires specialized fluorination methods or the use of fluorinated building blocks.

A common strategy for synthesizing such compounds is to start with a trifluoromethyl-containing precursor. For example, the synthesis of ethyl 4,4,4-trifluoro-3-oxobutanoate is a key step in the production of some agrochemicals. nih.gov This building block can be prepared through the reaction of trifluoroacetyl chloride with ketene (B1206846), followed by thioesterification. google.com Another approach involves the reaction of a trifluoroacetyl halide with a ketone, such as p-methylacetophenone, to produce a trifluorinated β-diketone. google.com

The synthesis of trifluoromethylpyridines often utilizes cyclocondensation reactions with trifluoromethyl-containing building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov These methods underscore the importance of readily available fluorinated starting materials. The synthesis of 4,4,4-trifluoro-1-(pyridine-4-yl)butane-1,3-dione, for example, is achieved by reacting 4-acetylpyridine (B144475) with ethyl trifluoroacetate (B77799) in the presence of a base. chemicalbook.com A similar strategy could be envisioned for the synthesis of 4,4,4-trifluoro-3-methylbutanenitrile, a direct precursor to the target imidamide, by reacting a suitable trifluoromethylated ketone with a cyanide source.

Table 3: Synthesis of Fluoro-Substituted Building Blocks

| Compound | Synthetic Method | Key Reagents |

|---|---|---|

| Methyl 4,4,4-trifluoro-3-oxo-butanethioate | Reaction of trifluoroacetyl chloride with ketene and methanethiol | Trifluoroacetyl chloride, Ketene, Methyl mercaptan |

| 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione | Reaction of trifluoroacetyl halide with p-methylacetophenone | Trifluoroacetyl halide, p-methylacetophenone, Catalyst (e.g., sodium methoxide) |

Heterocyclic Ring Incorporations and Derived Structures (e.g., Imidazole (B134444) Derivatives)

The incorporation of the imidamide functionality into a heterocyclic ring system, or the use of imidamide derivatives to construct heterocycles, is a powerful strategy for generating novel chemical entities. Imidazole derivatives are of particular interest due to their prevalence in biologically active compounds. nih.govresearchgate.net

The synthesis of imidazole derivatives can be achieved through various methods. A well-established route is the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) (or an ammonium (B1175870) salt), known as the Radziszewski synthesis. For instance, 2,4,5-trisubstituted imidazoles can be obtained from the condensation of 2,3-dioxo-3-substituted propanoates with aromatic aldehydes and ammonium acetate (B1210297). nih.gov

Furthermore, existing imidazoles can be functionalized. For example, 4(5)-(2,3-dihydro-1H-inden-2-yl)imidazole can be prepared and subsequently converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent like ethyl acetate. google.comgoogle.com The synthesis of 3-trifluoromethyl-1,2,4-triazoles has been developed via a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate, showcasing the use of imidoyl chlorides in constructing triazole rings. nih.gov

The imidazole ring is amphoteric, meaning it can act as both an acid and a base, and it is aromatic, which contributes to its stability. nih.govnih.gov These properties make it a versatile scaffold in medicinal chemistry. nih.gov

Table 4: Synthesis of Imidazole and Triazole Derivatives

| Derivative Type | Synthetic Method | Key Components |

|---|---|---|

| 2,4,5-Trisubstituted Imidazoles | Condensation reaction | 2,3-Dioxo-3-substituted propanoates, Aromatic aldehydes, Ammonium acetate |

| 4(5)-Substituted Imidazole Hydrochlorides | Synthesis of the imidazole base followed by salt formation | Substituted imidazole base, Hydrogen chloride |

Structure-Reactivity and Structure-Function Relationship Studies (SAR/SFR)

Structure-Activity Relationship (SAR) and Structure-Function Relationship (SFR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity or chemical reactivity. drugdesign.org These studies guide the design of new analogs with improved properties. Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful computational tools used in these investigations. mdpi.com

For instance, in studies of thieno-pyrimidine derivatives, 3D-QSAR models have been developed to identify key structural features responsible for their inhibitory activities. mdpi.com These models use a training set of compounds to build a statistical model that can then predict the activity of new, untested compounds. mdpi.com The results are often visualized as contour maps, which indicate regions where steric bulk, electron-withdrawing groups, or electron-donating groups are favorable or unfavorable for activity. nih.govresearchgate.net

In the context of 3-methylbutanimidamide derivatives, SAR studies would involve synthesizing a library of analogs with systematic variations in different parts of the molecule, such as the N'-substituent, the alkyl chain, and any incorporated heterocyclic rings. For example, studies on ketamine esters have explored the effects of various substituents (Cl, Me, OMe, CF3, OCF3) on the benzene (B151609) ring at different positions, revealing that 2- and 3-substituted compounds are generally more active than 4-substituted ones. mdpi.com Such analyses help in identifying the "pharmacophore," the essential structural features required for activity, and can lead to the development of more potent and selective compounds. drugdesign.org

Stereochemical Aspects in Derivative Synthesis

Stereochemistry plays a critical role in the synthesis and biological activity of chiral molecules. When synthesizing derivatives of 3-methylbutanimidamide that contain stereocenters, controlling the stereochemical outcome of the reactions is essential.

The synthesis of complex molecules often involves reactions that can generate multiple stereoisomers. For example, in the synthesis of 3-azabicyclo[3.3.1]nonane derivatives, Michael reactions can lead to the formation of different stereoisomers. researchgate.net The stereochemical course of these reactions can be influenced by factors such as the choice of reagents, solvents, and reaction temperature. Spectroscopic techniques, particularly NMR, are invaluable for determining the stereochemistry of the products. researchgate.net

In the context of 3-methylbutanimidamide derivatives, if a chiral center is introduced, for example, by substituting the alkyl chain with a group that creates a stereocenter, it would be necessary to either use a stereoselective synthesis or separate the resulting enantiomers or diastereomers. The biological activity of different stereoisomers can vary significantly, with one isomer often being much more active than the others. Therefore, the ability to synthesize stereochemically pure compounds is of great importance in drug discovery and development.

Advanced Spectroscopic and Analytical Characterization Methodologies

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Quantitative Analysis

UV-Vis spectrophotometry offers a versatile and accessible platform for the quantitative analysis of 3-Methylbutanimidamide (B1624003) hydrochloride. Although direct assay methods for this specific compound are not widely published, several spectrophotometric techniques applicable to amidine-containing molecules can be adapted for its determination.

The development of a spectrophotometric assay for a compound like 3-Methylbutanimidamide hydrochloride, which may lack a strong chromophore, often necessitates derivatization. researchgate.net This chemical modification aims to produce a colored product with a distinct absorption maximum in the visible region, thereby enhancing sensitivity and selectivity. researchgate.net The fundamental principle relies on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. nih.gov For instance, a novel spectrophotometric method was developed for aminophylline (B1665990) by reacting it with boric acid, which resulted in a measurable change in absorbance. nih.gov Such an approach, involving the reaction of the amidine group, could be explored for this compound.

General approaches for pharmaceuticals can be adapted. For example, the quantitative analysis of drugs in solid form often relies on techniques that can differentiate between various physicochemical properties. mdpi.com While many modern methods exist, the simplicity and cost-effectiveness of UV-Vis spectrophotometry make it a valuable tool, especially in resource-limited settings. researchgate.net

Charge-transfer (CT) complexation is a well-established technique for the spectrophotometric analysis of electron-donating compounds. nih.gov The amidine group in this compound can act as an n-electron donor, reacting with electron acceptors (π- or σ-acceptors) to form intensely colored CT complexes. nih.govminia.edu.eg

Commonly used π-acceptors include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), while iodine is a typical σ-acceptor. nih.govminia.edu.eg The resulting complexes exhibit characteristic absorption maxima that can be used for quantification. For example, various cephalosporins have been analyzed using DDQ and TCNQ, with absorption maxima observed at 460 nm and 843 nm, respectively. minia.edu.eg Similarly, the interaction of famotidine (B1672045) with ortho-chloranil produces a violet-colored complex with a maximum absorption at 546 nm. nih.gov The stoichiometry of these complexes is often 1:1, as determined by Job's method of continuous variation. minia.edu.eg

The choice of solvent can significantly influence the formation and stability of the CT complex. minia.edu.eg The development of a CT-based method for this compound would involve optimizing parameters such as the choice of acceptor, solvent, reaction time, and temperature to achieve maximum color development and stability.

Table 1: Examples of Charge-Transfer Complexation for Analysis of Amidine-Related Compounds

| Drug/Compound | Acceptor | Solvent | λmax (nm) |

|---|---|---|---|

| Fenfipramide hydrochloride | Iodine | - | 365 |

| Isopropamide iodide | Iodine | - | 295 |

| Trimethobenzamide hydrochloride | Iodine | - | 295 |

| Morphazinamide hydrochloride | Iodine | - | 295 |

| Tolazamide | Iodine | - | 295 |

| Cephalosporins | DDQ | Methanol | 460 |

| Cephalosporins | TCNQ | Acetonitrile | 843 |

| Famotidine | Ortho-chloranil | Water | 546 |

Data sourced from multiple studies. nih.govminia.edu.egnih.gov

Spectrophotometric methods based on redox reactions offer another avenue for the quantification of this compound. These methods typically involve the oxidation or reduction of the analyte by a chromogenic reagent, leading to a colored product that can be measured.

One common approach involves the use of oxidizing agents like potassium permanganate (B83412) (KMnO₄) or cerric(IV) ammonium (B1175870) sulphate. For instance, valganciclovir (B601543) hydrochloride has been determined by its reduction of permanganate in an alkaline medium to the bluish-green manganate (B1198562) ion, with an absorption maximum at 610 nm. scielo.br Another method for the same drug utilizes the reduction of iron(III) to iron(II), which then forms a Prussian blue complex with ferricyanide, measured at 730 nm. scielo.br

The Folin-Ciocalteu (FC) reagent is another versatile oxidizing agent used for the determination of various pharmaceuticals. The reaction of drugs like pyridoxine (B80251) hydrochloride and dobutamine (B195870) hydrochloride with the FC reagent in an alkaline medium produces a blue-colored chromogen with an absorption maximum around 755 nm. researchgate.net The reaction conditions, such as pH and reagent concentration, are critical for optimal color development and must be carefully optimized. rdd.edu.iqresearchgate.net

These redox-based methods are often simple, rapid, and sensitive, making them suitable for quality control applications. scielo.brresearchgate.netrdd.edu.iq

Table 2: Examples of Redox-Based Spectrophotometric Assays

| Drug | Reagent | Wavelength (nm) |

|---|---|---|

| Valganciclovir hydrochloride | Iron(III)/Ferricyanide | 730 |

| Valganciclovir hydrochloride | Potassium Permanganate | 610 |

| Pyridoxine hydrochloride | Folin-Ciocalteu Reagent | 755 |

| Dobutamine hydrochloride | Folin-Ciocalteu Reagent | 755 |

| Linezolid | Folin-Ciocalteu Reagent | 755 |

Data compiled from various research articles. scielo.brresearchgate.net

Derivative spectrophotometry is a powerful analytical technique used to enhance the resolution of overlapping spectra and to eliminate matrix interferences. researchgate.netscholarsresearchlibrary.com This method involves the mathematical differentiation of a zero-order absorption spectrum to generate first, second, or higher-order derivatives. researchgate.net The main advantage of this technique is its ability to separate and quantify components in a mixture without the need for prior chemical separation. researchgate.netcore.ac.uk

The zero-crossing technique is a commonly employed method in derivative spectrophotometry for the analysis of binary mixtures. impactfactor.org In this approach, the concentration of one component is determined by measuring the amplitude of its derivative spectrum at a wavelength where the derivative spectrum of the other component is zero. impactfactor.org This method has been successfully applied to the simultaneous determination of various drug combinations in pharmaceutical formulations. impactfactor.org

Derivative spectrophotometry can significantly improve the selectivity and sensitivity of an assay. researchgate.net For the analysis of this compound in complex matrices, where excipients or other active ingredients may interfere with direct spectrophotometric measurement, derivative spectrophotometry could provide a viable solution. scholarsresearchlibrary.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. In the case of this compound, the ¹H NMR spectrum would exhibit characteristic signals for the different proton environments.

The chemical shift (δ) is a key parameter in ¹H NMR, indicating the electronic environment of a proton. The delocalization of electrons in the C-N bond of amides and amidines due to resonance can lead to complex NMR spectra. pku.edu.cn For this compound, a signal at approximately 2.15 ppm has been reported for the methine proton (CH) of the isobutyl group. nih.gov The protons of the methyl groups (CH₃) would appear further upfield, while the NH protons of the amidinium group would be expected to resonate at a lower field due to the deshielding effect of the adjacent nitrogen atoms and the positive charge. The chemical shifts of N-H protons are often broad and can be concentration and solvent dependent. msu.edu

The analysis of coupling patterns (spin-spin splitting) in a high-resolution ¹H NMR spectrum would further confirm the structure by revealing the connectivity of the protons.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| (CH₃)₂CH- | 0.9 - 1.2 | Doublet |

| (CH₃)₂CH - | 1.8 - 2.2 | Multiplet |

| -CH₂- | 2.0 - 2.5 | Doublet |

| -NH₂⁺ | 7.0 - 9.0 | Broad Singlet |

Note: These are estimated ranges based on general principles and data for similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. For this compound, a ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon environment. Based on its structure (an isobutyl group attached to an imidamide functional group), one would anticipate signals corresponding to the methyl carbons, the methine (CH) group, the methylene (B1212753) (CH₂) group, and the imidamide carbon. The chemical shift of the imidamide carbon would be particularly informative, likely appearing significantly downfield due to the influence of the two nitrogen atoms. The hydrochloride salt form might cause slight shifts in the positions of the carbon signals compared to the free base due to electronic effects from protonation. However, without experimental data, a precise data table of chemical shifts cannot be compiled.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

Two-dimensional NMR techniques are instrumental in establishing connectivity within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. For this compound, this would help to confirm the structure of the isobutyl group by showing correlations between the protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) spectra correlate directly bonded protons and carbons. hmdb.cacolumbia.edu This would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its attached proton(s). nih.govhmdb.ca For instance, the signal for the CH group in the isobutyl moiety would show a correlation to its corresponding proton signal in the ¹H NMR spectrum.

The generation of data tables detailing these correlations is contingent on the availability of experimental 2D NMR spectra, which are currently not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. libretexts.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion of 3-Methylbutanimidamide. nih.govresearchgate.net This allows for the determination of its elemental formula with high confidence, distinguishing it from other compounds with the same nominal mass. nih.gov The expected exact mass could be calculated, but experimental verification is necessary for confirmation.

Tandem Mass Spectrometry (MS/MS)

In tandem mass spectrometry (MS/MS), the molecular ion is selected and then fragmented to produce a series of product ions. wikipedia.orgnih.gov The resulting fragmentation pattern is a fingerprint of the molecule's structure. For 3-Methylbutanimidamide, characteristic fragmentation would likely involve the loss of small neutral molecules such as ammonia (B1221849) or the cleavage of the isobutyl group. A detailed analysis of these fragments would provide strong evidence for the compound's identity. researchgate.netnih.gov The lack of experimental MS/MS data precludes the creation of a fragmentation table.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands. These would include C-H stretching and bending vibrations from the isobutyl group, a strong C=N stretching vibration from the imine functionality, and N-H stretching and bending vibrations from the amine and iminium groups. nih.govresearchgate.net The presence of the hydrochloride salt would likely result in broad absorptions in the N-H stretching region. While general regions for these absorptions can be predicted, a data table of specific experimentally observed vibrational frequencies cannot be provided.

Applications in Advanced Organic Synthesis, Catalysis, and Materials Science Research

Utility as a Versatile Synthetic Building Block in Organic Chemistry

In medicinal and pharmaceutical chemistry, the quality and versatility of molecular building blocks are crucial for the synthesis of new therapeutic agents. researchgate.net 3-Methylbutanimidamide (B1624003) hydrochloride serves as a valuable precursor and intermediate in organic synthesis. Its imidamide moiety, which is a close relative of the more common amide group, offers unique reactivity for constructing more complex molecular architectures.

The utility of such building blocks is often demonstrated through their incorporation into larger molecules via various chemical reactions. researchgate.net The presence of both a C=N double bond and an amine-like group allows 3-Methylbutanimidamide hydrochloride to participate in a range of transformations. Synthetic chemists utilize such building blocks to introduce specific structural motifs into target molecules, aiming to create novel compounds with desired physicochemical properties. whiterose.ac.uk The development of synthetic routes using such foundational molecules is a key strategy in drug discovery and materials science. researchgate.net For instance, similar amine hydrochloride salts are common starting materials in well-established organic synthesis procedures. orgsyn.org

The strategic application of building blocks like this compound allows for the efficient, multi-step synthesis of complex targets, including those with applications in medicinal chemistry, such as spirocyclic or bicyclic systems designed to explore new areas of chemical space. researchgate.netwhiterose.ac.uk

Development of Novel Catalytic Systems Based on Imidamide Scaffolds

The imidamide functional group, a core feature of this compound, provides a structural scaffold for developing new catalysts for both metal-catalyzed and metal-free (organocatalytic) reactions. The design of catalyst scaffolds is a central theme in chemical biology and synthetic chemistry, aiming to enhance reaction efficiency, selectivity, and scope. nih.gov

Ligand design is a cornerstone of modern homogeneous catalysis, as the ligand's properties can finely tune the reactivity and selectivity of a metal center. mdpi.com By modifying the electronic and steric properties of ligands, the catalytic activity of transition metals like palladium, rhodium, or ruthenium can be precisely controlled. mdpi.commdpi.com

The nitrogen atoms in the imidamide scaffold of this compound and its derivatives can act as coordination sites for transition metals, making them potential N,N-bidentate or N,O-bidentate ligands. researchgate.net The development of such ligand-metal complexes is crucial for advancing challenging reactions, such as C-H bond functionalization. nih.govnih.gov For example, specific pyridine-type and amino acid-based ligands have been successfully employed in palladium(II)-catalyzed C–H functionalization, demonstrating the principle that matching the right ligand to a specific substrate class is key to efficient catalysis. nih.govnih.gov The imidamide scaffold offers a tunable platform that could be adapted for similar applications.

Table 1: Potential Applications of Imidamide-Based Ligands in Metal Catalysis

| Metal Center | Potential Ligand Type | Target Reaction | Key Advantage |

| Palladium (Pd) | Imidamide-derived N,N-ligands | C-H Functionalization, Cross-Coupling | Tuning selectivity and reactivity in complex bond formations. researchgate.netnih.gov |

| Rhodium (Rh) | Chiral Imidamide-Phosphine Ligands | Asymmetric Hydrogenation, Hydroformylation | Inducing enantioselectivity for producing chiral molecules. |

| Ruthenium (Ru) | Imidamide-based Pincer Ligands | Olefin Metathesis, Transfer Hydrogenation | Enhancing catalyst stability and functional group tolerance. mdpi.com |

| Scandium (Sc) | Imidamide-coordinated Lewis Acids | Amide Bond Cleavage, Esterification | Cooperative catalysis under mild and neutral conditions. researchgate.net |

Organocatalysis, which uses small organic molecules as catalysts, provides a valuable alternative to metal-based systems. The imidamide group is structurally related to amidines, which are known to be effective organocatalysts. Amidine-based catalysts have been successfully used for processes like the enantioselective N-acylation of lactams, where they facilitate the reaction through the lactim tautomer. nih.gov This type of catalysis often relies on the catalyst's ability to act as a proton shuttle or to activate substrates through hydrogen bonding, leveraging its acid-base properties. The imidamide scaffold of this compound possesses similar potential for facilitating such transformations.

Exploration in Specialty Chemical Synthesis and Process Development

The synthesis of specialty chemicals—high-value products produced in lower volumes than bulk commodities—often requires multi-step synthetic routes. This compound can be a key intermediate in the production of such chemicals. For example, carbodiimides, which are used to create amides, esters, and anhydrides, are often synthesized from related precursors and isolated as hydrochloride salts. orgsyn.org The development of efficient processes for creating these specialty reagents is an ongoing area of research. The synthesis of substituted diphenyl amide compounds, for instance, involves a coupling reaction between a carboxylic acid and an amine, a process where an imidamide derivative could potentially play a role as either a reactant or a precursor to a coupling agent. frontiersin.org

Integration into Functional Materials for Advanced Applications (e.g., Polymers, Ligands)

The incorporation of specific functional groups into polymers is a powerful strategy for creating advanced materials with tailored properties. Research has shown that heterocyclic monomers containing hydrochloride salts can be polymerized through chemical oxidative polymerization. researchgate.net For example, polymers based on 3-amino-7-dimethylamino-2-methylphenazine hydrochloride have been synthesized and shown to be amorphous, electroactive, and thermally stable. researchgate.net

By analogy, this compound could serve as a monomer or a functional additive in polymerization reactions. Integrating the imidamide moiety into a polymer backbone could impart specific properties, such as enhanced thermal stability, altered electronic characteristics, or the ability to coordinate metal ions, creating functional materials for applications in electronics, sensing, or catalysis. nih.govresearchgate.net

Research into Biological Activity via Synthetic Derivatization

A common strategy in drug discovery is to synthesize a series of derivatives from a core scaffold and screen them for biological activity. researchgate.netresearchgate.net The this compound structure serves as an excellent starting point for such synthetic derivatization. By modifying the core structure, chemists can create libraries of new compounds to test for various biological effects, such as antimicrobial or antiproliferative activities. researchgate.netnih.gov

For example, studies have shown that synthesizing a series of amide or amidine derivatives and evaluating their antimicrobial properties is a fruitful approach to identifying new lead compounds. researchgate.netnih.gov The general process involves reacting the core molecule to add different substituents, purifying the resulting compounds, and then subjecting them to biological assays. mdpi.com The resulting structure-activity relationships help guide the design of more potent and selective agents. nih.gov Research into substituted benzamides and nicotinamidines has demonstrated that even small changes to the periphery of a molecule can lead to significant differences in biological activity, including insecticidal, antifungal, and antiproliferative effects. nih.govmdpi.com

Table 2: Examples of Biological Screening via Synthetic Derivatization of Related Scaffolds

| Core Scaffold Class | Synthetic Modification | Resulting Derivative Class | Target Biological Activity |

| Amides | Reaction with various amines/acids | Novel Amide Series | Antimicrobial, Antifungal, Anticonvulsant. researchgate.net |

| Nicotinonitriles | Conversion of nitrile to amidine | Nicotinamidine Hydrochlorides | Antiproliferative, Antimicrobial. nih.gov |

| Benzamides | Linkage to heterocyclic moieties | Pyridine-linked Oxadiazoles | Insecticidal, Fungicidal. mdpi.com |

| Naphthyridines | Substitution at various positions | Substituted Sampangine Derivatives | Antimalarial, Antifungal, Cytotoxic. nih.gov |

Amidines, as a class of compounds, are recognized for their utility as strong, non-nucleophilic bases and as effective nucleophilic catalysts in a variety of organic transformations. Their catalytic activity is primarily attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom, which can initiate a range of chemical reactions. While specific research on this compound as a catalyst is not extensively documented, its potential can be inferred from the broader applications of aliphatic amidines.

Catalysis:

Aliphatic amidines have been successfully employed as catalysts in reactions such as acyl transfer, aldol (B89426) reactions, and conjugate additions. researchgate.net The imidamide functional group can act as a potent nucleophile, activating substrates and facilitating bond formation. For instance, in acyl transfer reactions, the amidine catalyst attacks the acyl donor, forming a reactive acyl-amidinium intermediate that readily transfers the acyl group to a nucleophilic acceptor. The isobutyl group in this compound may influence its solubility in organic solvents and its steric profile, which in turn could modulate its catalytic efficiency and selectivity in specific reactions.

Advanced Organic Synthesis:

Beyond catalysis, amidines serve as versatile building blocks in the synthesis of various heterocyclic compounds, which are scaffolds of significant importance in medicinal chemistry and materials science. semanticscholar.orgresearchgate.net The bifunctional nature of the amidine group, possessing both a nucleophilic and an electrophilic center (after protonation), allows it to participate in a variety of cyclization reactions to form nitrogen-containing heterocycles like pyrimidines, imidazoles, and triazoles. mdpi.comnih.gov this compound, with its simple aliphatic substituent, could be a valuable starting material for the synthesis of novel heterocyclic structures.

Materials Science:

The incorporation of amidine functionalities into polymers can significantly influence their properties. While research on polyamidines is less common than on polyamides, the basicity and hydrogen-bonding capabilities of the amidine group could be harnessed to create materials with unique characteristics. youtube.comyoutube.comyoutube.com For example, the presence of the imidamide group could enhance the thermal stability, chemical resistance, and adhesive properties of polymers. The hydrochloride salt form of 3-Methylbutanimidamide suggests its potential use in creating charged polymers or as a component in ionic liquids, which have applications in various areas of materials science, including as electrolytes and solvents.

Table 1: Potential Applications of this compound in Different Fields

| Field | Potential Application | Underlying Principle |

| Catalysis | Nucleophilic catalyst in acyl transfer and other reactions. | The sp² nitrogen acts as a nucleophile to activate substrates. |

| Organic Synthesis | Precursor for the synthesis of nitrogen-containing heterocycles. | The bifunctional nature of the amidine group allows for cyclization reactions. |

| Materials Science | Monomer for the synthesis of functional polymers (polyamidines). | The basicity and hydrogen-bonding ability of the imidamide group can impart unique properties to polymers. |

Design Principles for Bioactive Imidamide Analogs

The design of bioactive analogs of this compound would be guided by established principles of medicinal chemistry, focusing on structure-activity relationships (SAR). The goal is to modify the parent structure to enhance its interaction with a specific biological target, thereby increasing its therapeutic efficacy.

Key Design Considerations:

Modification of the Isobutyl Group: The aliphatic isobutyl group can be altered to modulate lipophilicity, which affects the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Introducing polar functional groups could enhance water solubility, while larger or more complex non-polar groups could increase lipid solubility.

Substitution on the Amidine Nitrogens: The hydrogen atoms on the amidine nitrogens can be replaced with various substituents. These modifications can influence the compound's basicity, hydrogen-bonding capacity, and steric bulk, all of which are critical for specific interactions with biological targets.

Bioisosteric Replacement: The imidamide functional group itself could be replaced by other bioisosteres, such as guanidines or other nitrogen-containing heterocycles, to explore different binding modes and improve biological activity.

Table 2: Guiding Principles for Designing Bioactive Imidamide Analogs

| Design Principle | Structural Modification | Expected Outcome |

| Modulate Lipophilicity | Alter the size and polarity of the isobutyl group. | Improve ADME properties and target engagement. |

| Enhance Binding | Introduce substituents on the amidine nitrogens. | Optimize hydrogen bonding and steric interactions with the target. |

| Explore New Interactions | Replace the imidamide with a bioisostere. | Discover novel binding modes and potentially improved activity. |

Interaction Mechanisms with Biological Targets

The interaction of this compound and its analogs with biological targets, such as proteins and nucleic acids, is primarily governed by the chemical properties of the imidamide functional group.

Primary Interaction Modes:

Electrostatic Interactions: As a hydrochloride salt, the compound exists in its protonated amidinium form. The positive charge of the amidinium ion is delocalized over both nitrogen atoms, allowing for strong electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) on the surface of proteins or with the phosphate (B84403) backbone of DNA. wikipedia.org

Hydrogen Bonding: The N-H groups of the amidinium ion are excellent hydrogen bond donors, capable of forming strong hydrogen bonds with hydrogen bond acceptors (e.g., carbonyl oxygen, nitrogen atoms in side chains) on biological macromolecules. These interactions are crucial for the specificity and stability of the drug-target complex. researchgate.net

The combination of these interactions determines the binding affinity and selectivity of the compound for its biological target. Understanding these mechanisms at a molecular level is essential for the rational design of more potent and specific bioactive imidamide analogs.

Emerging Research Frontiers and Future Directions

Innovations in Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability is profoundly influencing the synthesis of compounds like 3-Methylbutanimidamide (B1624003) hydrochloride. Research is increasingly focused on developing environmentally benign and efficient manufacturing processes.

A primary target for green innovation is the venerable Pinner reaction, the classical method for synthesizing imidates from nitriles and alcohols, which are then converted to amidines. rsc.orgnih.gov Traditional Pinner reactions often rely on harsh acidic conditions and volatile organic solvents. Modern approaches aim to mitigate these drawbacks by exploring solid acid catalysts, ionic liquids, and solvent-free reaction conditions to reduce waste and energy consumption.

A significant leap forward lies in the utilization of renewable feedstocks. The synthesis of nitriles, the key precursors for 3-Methylbutanimidamide hydrochloride, is being reimagined to start from biomass-derived aldehydes. acs.org This strategy not only reduces reliance on petrochemicals but also introduces a more sustainable carbon source into the synthetic pathway. Lignocellulose and other plant-based materials are being investigated as viable starting points for producing the necessary chemical building blocks. dovepress.com

Biocatalysis represents a paradigm shift in chemical synthesis, offering high selectivity and mild reaction conditions. nih.govresearchgate.netnih.gov The use of enzymes such as nitrile hydratases for the conversion of nitriles to amides, and potentially to amidines, is a burgeoning field of research. nih.govchemrxiv.org Furthermore, engineered amide synthetase enzymes are being developed to facilitate the direct formation of amide bonds, a technology that could be adapted for amidine synthesis. researchgate.net These biocatalytic methods often operate in aqueous media at ambient temperatures, drastically reducing the environmental footprint of the synthesis.

The development of novel catalyst systems is another cornerstone of green synthetic routes. Non-noble metal oxide nanocatalysts are showing promise in the synthesis of nitriles from alcohols, offering a more sustainable alternative to precious metal catalysts. nsf.gov These catalysts, often supported on materials like nitrogen-doped graphene, provide high efficiency and can be recycled, further enhancing the green credentials of the process.

| Green Strategy | Precursor/Reaction Targeted | Potential Advantages |

| Greening the Pinner Reaction | Imidate/Amidine formation | Reduced acid waste, solvent use, and energy consumption. rsc.orgnih.gov |

| Renewable Feedstocks | Nitrile synthesis | Decreased reliance on fossil fuels, utilization of biomass. acs.orgdovepress.com |

| Biocatalysis | Nitrile/Amidine synthesis | High selectivity, mild reaction conditions, aqueous media. nih.govnih.govchemrxiv.orgresearchgate.net |

| Novel Catalysts | Nitrile synthesis | Use of earth-abundant metals, catalyst recyclability. nsf.gov |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The quest for novel molecules with enhanced properties is being accelerated by the integration of high-throughput screening (HTS) and combinatorial chemistry. These technologies enable the rapid synthesis and evaluation of large libraries of compounds, dramatically increasing the efficiency of derivative discovery.

For this compound, combinatorial approaches can be employed to systematically modify its structure. By reacting the core molecule or its precursors with a diverse set of building blocks, a vast library of derivatives can be generated. Methodologies such as solid-phase synthesis and split-pool synthesis are particularly well-suited for this purpose, allowing for the efficient creation of thousands of unique compounds in parallel. researchgate.netnsf.gov

A key strategy involves the parallel synthesis of amidine derivatives. For instance, a library of amines can be reacted with a common nitrile precursor in a multi-well plate format to generate a corresponding library of amidines. acs.org This approach allows for the rapid exploration of the chemical space around the this compound scaffold.

Once these libraries are synthesized, HTS techniques are used to screen them for desired biological or material properties. This could involve, for example, screening for enhanced binding to a specific biological target or for improved self-assembly properties. Fluorimetric assays have been developed for the high-throughput screening of enzyme activity, such as amide synthetases, which could be adapted to screen for enzymes that can produce novel amidine derivatives. nih.gov

The combination of combinatorial synthesis and HTS provides a powerful engine for innovation, enabling the discovery of this compound derivatives with fine-tuned properties for a wide range of applications.

| Technology | Application in Derivative Discovery | Key Benefits |

| Combinatorial Chemistry | Synthesis of large libraries of derivatives. researchgate.netnsf.gov | Rapid exploration of chemical space, efficient use of resources. |

| High-Throughput Screening | Rapid evaluation of compound libraries for desired properties. acs.orgnih.gov | Increased discovery rate, identification of structure-activity relationships. |

| Parallel Synthesis | Simultaneous synthesis of multiple derivatives. dovepress.com | Faster generation of focused compound libraries. |

Advancements in In-Situ Spectroscopic Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. Advancements in in-situ spectroscopic techniques are transforming our understanding of chemical processes, including the synthesis of this compound.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are at the forefront of these advancements. rsc.orgnih.govnih.gov These techniques allow for the continuous monitoring of the concentrations of reactants, intermediates, and products directly within the reaction vessel, eliminating the need for offline sampling and analysis.

For the synthesis of this compound via the Pinner reaction, in-situ spectroscopy can track the key transformations. The disappearance of the characteristic nitrile stretching peak (around 2240-2260 cm⁻¹) in the IR or Raman spectrum would indicate the consumption of the starting material. Concurrently, the appearance of new peaks corresponding to the C=N stretching vibrations of the intermediate imidate and the final amidine product would signal their formation.

Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous or highly polar media due to the weak Raman scattering of water. acs.orgnih.gov This makes it an ideal tool for tracking biocatalytic or green chemistry approaches to amidine synthesis that are often performed in aqueous environments.

The data obtained from in-situ monitoring can be used to generate detailed kinetic profiles of the reaction, helping to optimize reaction conditions such as temperature, pressure, and catalyst loading for improved yield and efficiency. dovepress.com Furthermore, the detection of transient intermediates can provide crucial clues about the reaction mechanism. rsc.org

| Spectroscopic Technique | Information Gained | Application to 3-Methylbutanimidamide Synthesis |

| In-Situ FTIR | Real-time concentration of reactants, intermediates, and products. nih.govnih.gov | Monitoring the disappearance of the nitrile peak and the appearance of C=N stretches. |

| In-Situ Raman | Kinetic and mechanistic data, suitable for aqueous systems. acs.orgnih.gov | Tracking the conversion of the nitrile precursor and formation of the amidine in green solvents. |

Artificial Intelligence and Data Science in Chemical Design and Prediction

The integration of artificial intelligence (AI) and data science is revolutionizing the field of chemistry, offering powerful new tools for the design of molecules and the prediction of their properties. nih.gov These technologies hold immense potential for accelerating the discovery and development of novel derivatives of this compound.

Machine learning models can be trained to predict the outcome of chemical reactions with a high degree of accuracy. nih.govchemrxiv.orgnih.gov By inputting the structures of reactants and the reaction conditions, these models can predict the likely products and their yields, saving valuable time and resources in the laboratory. For the synthesis of this compound derivatives, this could involve predicting the success of a Pinner reaction with novel substrates or the regioselectivity of a particular transformation.

Furthermore, data science and computational chemistry can be used to design new molecules with desired properties in silico. dovepress.comresearchgate.netrsc.org By building quantitative structure-activity relationship (QSAR) models, it is possible to correlate the structural features of this compound derivatives with their biological activity or material properties. This allows for the virtual screening of large compound libraries and the prioritization of the most promising candidates for synthesis.

| AI/Data Science Application | Function | Relevance to this compound |

| Retrosynthesis Prediction | Proposes synthetic routes to a target molecule. acs.orgresearchgate.net | Identifying novel and efficient synthetic pathways for derivatives. |

| Reaction Outcome Prediction | Predicts the products and yields of a reaction. nih.govchemrxiv.orgnih.gov | Optimizing reaction conditions and selecting suitable substrates. |

| In Silico Molecular Design | Designs new molecules with desired properties. dovepress.comresearchgate.netrsc.org | Discovering derivatives with enhanced biological activity or material performance. |

Expanding Roles in Supramolecular Chemistry and Nanotechnology

The unique structural and electronic properties of the amidinium group in this compound position it as a valuable building block in the fields of supramolecular chemistry and nanotechnology.

A key feature of the amidinium cation is its ability to form strong and directional hydrogen bonds, particularly with carboxylate anions. researchgate.netrsc.org This amidinium-carboxylate salt bridge is a robust and predictable supramolecular synthon that can be used to construct well-defined, self-assembled architectures. acs.orgnih.gov By incorporating the 3-methylbutanimidamidinium cation into larger molecular frameworks, it is possible to create complex supramolecular structures such as helices, capsules, and porous organic frameworks. rsc.orgacs.org These materials have potential applications in areas such as molecular recognition, catalysis, and gas storage.

The self-assembly of small molecules into nanostructures is a cornerstone of nanotechnology. Amphiphilic molecules, which possess both hydrophobic and hydrophilic regions, can spontaneously self-assemble in solution to form micelles, vesicles, and other nanoparticles. nih.govdovepress.com As a hydrochloride salt, this compound has a hydrophilic amidinium head group. By chemically modifying the isobutyl tail to introduce greater hydrophobicity, it may be possible to induce the self-assembly of the resulting amphiphilic derivatives into nanostructures. These self-assembled nanoparticles could find applications in drug delivery, where they can encapsulate and transport therapeutic agents to their target sites. dovepress.com

The amidine functional group itself has been incorporated into peptides as an isostere for the amide bond, influencing the secondary structure and biological activity of the resulting peptidomimetics. nsf.gov This suggests that derivatives of this compound could be used to modulate the properties of biomolecules and create novel biomaterials.

| Field | Role of this compound | Potential Applications |

| Supramolecular Chemistry | Formation of amidinium-carboxylate salt bridges. acs.orgresearchgate.netnih.govrsc.org | Construction of porous organic frameworks, molecular capsules, and sensors. |

| Nanotechnology | Self-assembly of amphiphilic derivatives into nanostructures. nih.govdovepress.com | Drug delivery vehicles, nanoreactors. |

| Biomaterials | Incorporation into peptidomimetics as an amide bond isostere. nsf.gov | Modulation of protein-protein interactions, development of novel antimicrobial agents. |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-methylbutanimidamide hydrochloride, and how can reaction conditions be optimized for high yield?

- Answer : The synthesis typically involves a two-step process: (1) Formation of an imidamide intermediate via nucleophilic substitution using hydroxylamine hydrochloride and a nitrile precursor under controlled pH (e.g., pH 9–10) to minimize side reactions. (2) Hydrochloride salt formation by reacting the intermediate with HCl in a polar solvent (e.g., ethanol or isopropanol). Optimization includes temperature control (e.g., 60–80°C for imidamide formation) and stoichiometric ratios (e.g., 1:1.2 nitrile:hydroxylamine) to maximize yield .

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer :

- NMR Spectroscopy : H and C NMR confirm molecular structure and purity by identifying amine and methyl group signals (e.g., δ 1.2–1.4 ppm for methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 150.6 for [M+H]) and detects impurities .

- XRD or DSC : X-ray diffraction or differential scanning calorimetry assess crystallinity and thermal stability .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Answer : The compound is hygroscopic and prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions. Stability is optimal in neutral buffers (pH 6–8) at 4°C, with degradation monitored via HPLC-UV at 210 nm .

Advanced Research Questions

Q. What are the common byproducts in this compound synthesis, and how can they be mitigated?

- Answer : Byproducts include unreacted nitrile precursors (e.g., 3-methylbutyronitrile) and over-oxidized imines. Mitigation strategies:

- Chromatographic Purification : Flash chromatography with silica gel and ethyl acetate/hexane mixtures removes non-polar impurities .

- Reductive Conditions : Use of zinc dust during imidamide formation reduces oxidation side reactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies often arise from purity variations or assay conditions. Recommendations:

- Standardized Purity : Ensure ≥95% purity via recrystallization (e.g., using methanol/diethyl ether) .

- Dose-Response Curves : Perform assays across multiple concentrations (e.g., 1–100 µM) in triplicate to validate IC values .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Answer : The amidine group acts as a strong nucleophile, attacking electrophilic carbons (e.g., in alkyl halides). Kinetic studies suggest a second-order reaction mechanism, with rate constants dependent on solvent polarity (e.g., DMF accelerates reaction vs. water) .

Q. How can in vivo studies be designed to evaluate the pharmacokinetics of this compound?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。